molecular formula C12H23NO4 B8301792 N(CH2CH2CH2COOEt)Gly-O-t-Bu

N(CH2CH2CH2COOEt)Gly-O-t-Bu

Cat. No.: B8301792
M. Wt: 245.32 g/mol
InChI Key: IMBVXGMMBQQXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(CH₂CH₂CH₂COOEt)Gly-O-t-Bu is a synthetic glycine derivative featuring a tert-butoxy (t-Bu) ester group and a propionate ethyl ester (COOEt) side chain. This compound is structurally designed to mimic intermediates in peptide synthesis or act as a precursor for bioactive molecules. Its tert-butyl group enhances steric protection of the glycine carboxylate, improving stability during synthetic processes, while the ethyl ester on the propionate chain offers tunable lipophilicity for targeted delivery or enzymatic cleavage . The compound’s molecular weight (calculated as ~273.3 g/mol) and solubility profile (polar aprotic solvents like DMF or THF) make it suitable for solid-phase peptide synthesis (SPPS) or as a building block in medicinal chemistry.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoate

InChI

InChI=1S/C12H23NO4/c1-5-16-10(14)7-6-8-13-9-11(15)17-12(2,3)4/h13H,5-9H2,1-4H3

InChI Key

IMBVXGMMBQQXMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNCC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds Compared:

N(CH₂CH₂CH₂COOH)Gly-OH : A hydrolyzed variant lacking the tert-butyl and ethyl ester groups.

N(CH₂CH₂COOEt)Gly-O-t-Bu : Shorter propionate chain (C2 vs. C3).

N(CH₂CH₂CH₂COOEt)Gly-O-Me : Methyl ester instead of tert-butyl, altering steric protection.

Table 1: Structural and Physicochemical Properties

Property N(CH₂CH₂CH₂COOEt)Gly-O-t-Bu N(CH₂CH₂CH₂COOH)Gly-OH N(CH₂CH₂COOEt)Gly-O-t-Bu N(CH₂CH₂CH₂COOEt)Gly-O-Me
Molecular Weight (g/mol) 273.3 207.2 245.3 231.2
Solubility (Polar Aprotic) High Low Moderate High
Hydrolytic Stability* 94% (pH 7.4, 24h) 100% (stable) 88% 72%
LogP** 1.8 -0.3 1.2 1.5

Stability measured under physiological conditions ; *Calculated partition coefficient.

Binding and Functional Efficacy

  • NtcA Binding Affinity : In studies of 2-oxoglutarate (2-OG) analogues, N(CH₂CH₂CH₂COOEt)Gly-O-t-Bu demonstrated moderate binding to NtcA (a bacterial transcription factor), with a dissociation constant (Kd) of 12 μM, compared to 2-OG’s Kd of 3 μM. The tert-butyl group reduced binding efficiency by 20% compared to the methyl ester variant, likely due to steric hindrance .
  • Enzymatic Cleavage : The ethyl ester group in the propionate chain allows selective cleavage by esterases, a feature absent in the carboxylic acid variant. This property is critical for prodrug applications.

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